
Mefenacet
Overview
Description
Mefenacet (C₁₆H₁₄N₂O₂S) is a pre-emergence and early post-emergence herbicide widely used in rice paddies to control Echinochloa crus-galli and other weeds . Its mode of action involves inhibiting very long chain fatty acid elongases (VLCFAEs), enzymes critical for lipid biosynthesis in plants . This compound is often combined with herbicides like bensulfuron-methyl to enhance efficacy and delay resistance development . Environmental studies indicate strong soil adsorption (Kₒc: 849.5–1,818.8 L/kg) and microbial degradation as key dissipation pathways, particularly in low-organic-matter soils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mefenacet is synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-yloxy)acetic acid. This intermediate is then reacted with N-methylaniline under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Temperature: Controlled to optimize the reaction rate and yield.
Catalysts: Used to enhance the reaction efficiency.
Purification: Involves crystallization and filtration to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Mefenacet undergoes various chemical reactions, including:
Oxidation: Leading to the formation of hydroxylbenzothiazole.
Photolysis: Resulting in degradation products such as hydroxylbenzothiazole, N-methylaniline, and 2-benzothiazoloxyacetic acid.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Light Exposure: For photolysis reactions, typically under UV light.
Major Products:
- Hydroxylbenzothiazole
- N-methylaniline
- 2-benzothiazoloxyacetic acid
Scientific Research Applications
Herbicidal Applications
Mefenacet is classified as an anilide herbicide, functioning by inhibiting cell division and growth in target plants. Its primary application is in rice paddies, where it effectively manages undesirable vegetation without significantly harming the rice crop itself.
Synergistic Effects with Other Herbicides
Research has demonstrated that this compound exhibits synergistic effects when used in combination with other herbicides, such as penoxsulam. A study indicated that this combination enhances weed control efficacy, allowing for lower application rates and reduced crop damage .
Herbicide Combination | Application Rate | Effectiveness |
---|---|---|
This compound + Penoxsulam | Varies (1:30 to 1:400 ratio) | Enhanced weed control |
Environmental Impact and Ecotoxicology
The environmental fate of this compound has been a subject of extensive study, particularly regarding its degradation products and their potential ecological impacts.
Degradation Products
This compound degrades into several metabolites, including hydroxylbenzothiazole and N-methylaniline. A solid-phase extraction method has been developed to analyze these degradation products in water samples, indicating their persistence in aquatic environments .
Metabolite | Limit of Detection (ng/l) | Maximum Levels Found (ng/l) |
---|---|---|
This compound | 0.02 | 1.0 |
Hydroxylbenzothiazole | 0.1 | 0.1 |
N-Methylaniline | 0.02 | 0.3 |
Effects on Soil Microbial Communities
Studies have shown that this compound can alter soil microbial communities in rice paddies, potentially affecting soil health and crop productivity . The application of this compound alongside other herbicides has been linked to changes in the phospholipid fatty acid profiles of soil microorganisms, indicating shifts in community structure and function.
Field Trials in Rice Cultivation
Field trials conducted over three years assessed the dissipation patterns of this compound under lowland field conditions. Results indicated that this compound dissipated more rapidly than other herbicides due to lower initial concentrations and effective water drainage practices . This rapid dissipation is crucial for minimizing environmental impact while maintaining effective weed control.
Ecotoxicological Assessments
Ecotoxicological assessments have highlighted the potential risks associated with this compound use, particularly regarding its effects on non-target organisms such as earthworms and aquatic life . These studies emphasize the importance of monitoring and managing herbicide applications to mitigate adverse environmental effects.
Regulatory Considerations
This compound is subject to regulatory scrutiny concerning its safety and environmental impact. Various studies have contributed to understanding its toxicity levels and potential risks to human health and biodiversity . Continuous research is essential for updating safety guidelines and ensuring responsible use.
Mechanism of Action
Mefenacet exerts its herbicidal effects by inhibiting cell division and cell enlargement in target weeds. It interferes with the synthesis of very long chain fatty acids, disrupting the formation of cell membranes and leading to the death of the weed . The molecular targets include enzymes involved in fatty acid synthesis pathways.
Comparison with Similar Compounds
Chemical Class and Structure
Mefenacet belongs to the benzothiazole class, structurally characterized by a benzothiazole ring linked to an N-methyl-N-phenylacetamide group . Similar herbicides include:
- Acetochlor (chloroacetanilide): Targets VLCFAEs but has a chloroacetamide backbone.
- Pyraclonil (pyrazole): Disrupts protoporphyrinogen oxidase (PPO).
- Imazamox (imidazolinone): Inhibits acetolactate synthase (ALS).
- Quinclorac (quinolinecarboxylic acid): Mimics auxin signaling .
Mode of Action and Target Sites
This compound and acetochlor share VLCFAE inhibition but differ in resistance mechanisms. This compound resistance in E. crus-galli involves both target-site (VLCFAE insensitivity) and non-target-site (glutathione S-transferase (GST) activity) adaptations, whereas acetochlor resistance is primarily GST-mediated .
Resistance Mechanisms and Cross-Resistance
This compound-resistant E. crus-galli populations exhibit cross-resistance to acetochlor, pyraclonil, imazamox, and quinclorac, suggesting overlapping selection pressures . Key findings:
- GST Inhibition : Pretreatment with GST inhibitor NBD-Cl reduced this compound resistance by 30–50% .
- VLCFAE Sensitivity : Resistant populations required 3–5× higher this compound concentrations to inhibit VLCFAEs compared to susceptible strains .
Environmental Fate and Degradation
This compound’s strong soil adsorption minimizes leaching but increases persistence in organic-rich soils . In contrast, propanil and acetochlor exhibit higher mobility, increasing groundwater contamination risks.
Efficacy in Weed Control
- This compound + Bensulfuron-Methyl : Applied at 594 g ai/ha, this combination achieved 92.8% weed control efficiency in transplanted rice, outperforming standalone applications of butachlor .
- Post-Emergence Herbicides: Bispyribac-sodium and penoxsulam yielded 8–14% lower rice grain yields compared to pre-emergence this compound-based treatments .
Toxicity to Non-Target Organisms
This compound exhibits higher algal toxicity than propanil and induces oxidative stress in rice plants, altering antioxidant enzyme activities .
Residue and Detection Methods
- Detection Limits : this compound residues in river water were quantified at 0.08–1.0 µg/L using LC-MS, with recovery rates of 70–120% in citrus fruits .
- Persistence: Long-term lysimeter studies showed 95–97% of this compound forms non-extractable residues in soil, with <1% uptake by rice plants over six years .
Biological Activity
Mefenacet, a selective herbicide belonging to the oxyacetamide class, is primarily used for controlling grass and some broadleaf weeds in various crops. This article delves into the biological activity of this compound, highlighting its mode of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is chemically designated as 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide. Its structural properties contribute to its herbicidal activity, particularly its ability to inhibit specific enzymatic pathways in plants and microorganisms.
Mode of Action
This compound's primary mode of action involves interference with the monooxygenase enzyme system . This enzyme system plays a crucial role in the metabolism of various substrates within plants. Research indicates that this compound can stimulate monooxygenation processes, similar to the effects observed with piperonyl butoxide (PBO), a known monooxygenase inhibitor. In experiments with cut oat stems, this compound demonstrated increased uptake and metabolism when combined with PBO pretreatment, suggesting a synergistic effect that enhances its herbicidal properties .
Table 1: Summary of this compound's Mode of Action
Mechanism | Description |
---|---|
Monooxygenase Inhibition | Interferes with the monooxygenase enzyme system, affecting metabolic processes. |
Uptake Enhancement | Increases absorption rates in plant tissues when combined with PBO. |
Synergistic Effects | Exhibits similar responses to other herbicides in stimulating monooxygenation. |
Effects on Microbial Populations
Research has shown that this compound has a relatively low acute impact on microbial populations in paddy soil compared to older herbicides like butachlor. A study indicated that while this compound does affect microbial communities, its short-term toxicity is less severe, allowing for a more balanced ecosystem in treated areas .
Case Studies
Several case studies have explored the effectiveness and ecological implications of this compound use:
- Control of Resistant Biotypes : A study conducted on Monochoria vaginalis, a weed resistant to sulfonylurea herbicides, demonstrated that this compound effectively controlled this species when applied at recommended rates. The research highlighted this compound's unique action compared to other herbicides, showcasing its potential in integrated weed management strategies .
- Environmental Impact Assessment : An evaluation of this compound's environmental persistence revealed that it poses lower risks to non-target organisms compared to many traditional herbicides. This assessment is crucial for regulatory approvals and safe agricultural practices .
- Microbial Community Dynamics : Another case study focused on the impact of this compound on soil microbial populations over time, revealing that while initial effects were observable, recovery occurred within weeks post-application, indicating resilience within the ecosystem .
Efficacy Against Weeds
This compound has been shown to be effective against various weed species due to its distinct mechanism of action:
- Target Species : Effective against both grassy and some broadleaf weeds.
- Application Rates : Recommended application rates vary based on specific crop types and weed resistance profiles.
Table 2: Efficacy Summary
Weed Species | Efficacy Rate (%) | Application Rate (kg/ha) |
---|---|---|
Monochoria vaginalis | 90 | 1.0 |
Echinochloa crus-galli | 85 | 0.75 |
Cyperus difformis | 80 | 1.25 |
Q & A
Basic Research Questions
Q. How can experimental designs account for organic matter content when studying mefenacet adsorption in soil?
To evaluate adsorption dynamics, prioritize soil stratification (e.g., 0–10 cm vs. deeper layers) and quantify organic carbon content, as it strongly influences herbicide binding . Sequential extraction methods (e.g., acetone followed by methanol) can differentiate between extractable and non-extractable residues, with humin fractions in organic-rich layers retaining >50% of bound residues . Include organic matter-adjusted isotherm models (e.g., Freundlich) to predict adsorption coefficients under varying soil conditions .
Q. What methodologies are recommended for assessing this compound uptake and translocation in rice plants?
Use lysimeter systems with undisturbed soil profiles and radiolabeled [14C]this compound to simulate field conditions. Quantify 14C-radioactivity in plant tissues (e.g., straw, grains) via liquid scintillation counting. Note that root uptake is minimal (<2% of applied dose in 6 years), with translocation to grains being negligible (0.089 µg/g equivalent) compared to straw . Contrast results with pot studies, where root-to-soil ratios and homogeneity may artificially inflate uptake by 17–50x .
Q. How can analytical techniques optimize detection of this compound and its metabolites in environmental samples?
Employ QuEChERS extraction coupled with HPLC-MS/MS for multi-residue analysis in soil and water . For bound residues, combine sequential solvent extraction (acetone, methanol) with alkaline hydrolysis to release humin-associated fractions . Pre-column derivatization improves sensitivity for polar metabolites in aqueous matrices .
Advanced Research Questions
Q. How do microbial communities in rice paddies influence this compound degradation pathways?
Monitor microbial activity via dimethyl sulfoxide (DMSO) reduction assays, which reflect enzymatic degradation capacity . Rhizosphere exudates (e.g., sugars, organic acids) enhance microbial colonization, increasing degradation rates by 1.4x in topsoil . For strain-specific interactions, isolate this compound-degrading bacteria (e.g., Sphingobacterium multivorum Y1) and quantify oxidative stress biomarkers (e.g., SOD, CAT, ATPase) to map metabolic responses .
Q. What mechanisms explain the persistence of this compound in soil over multi-year periods?
Long-term lysimeter studies (6+ years) reveal 44.58% of applied this compound remains in soil, primarily as humin-bound residues (52–66% in 0–20 cm layer) . Mineralization to 14CO2 accounts for 12.01% loss in the first year, but leaching is minimal (0.778% over 6 years) due to strong adsorption . Model hysteresis effects in desorption experiments to explain reduced bioavailability over time .
Q. How can researchers resolve contradictions between lab and field data on this compound efficacy and environmental risk?
Reconcile discrepancies (e.g., uptake variations in pots vs. lysimeters) by standardizing soil homogeneity, root density, and irrigation protocols . For risk assessment, integrate field-derived dissipation half-lives with laboratory toxicity data (e.g., algal growth inhibition assays) using probabilistic modeling. Address analytical limitations in detecting non-extractable residues, which may underestimate long-term soil retention .
Q. What experimental approaches quantify herbicide resistance evolution in weeds exposed to this compound?
Use whole-plant bioassays (e.g., agar or盆栽法) to determine resistance ratios (e.g., ED50 values). For Echinochloa crus-galli, compare morphological changes (e.g., cell division inhibition) between resistant and susceptible populations . Combine transcriptomic profiling with enzymatic activity assays (e.g., ALS inhibition) to identify resistance markers .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate lysimeter and pot studies by replicating soil-to-root ratios and moisture regimes .
- Long-Term Monitoring : Use 14C-labeled tracers for mass balance studies spanning >5 years to capture slow mineralization and residue aging .
- Statistical Rigor : Apply non-linear regression to dose-response curves and report 95% confidence intervals for EC50/ED50 values .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAUIHYSDTJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058173 | |
Record name | Mefenacet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73250-68-7 | |
Record name | 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73250-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefenacet [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefenacet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFENACET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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